1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGPQWFRUOOXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561609 | |
| Record name | 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116609-89-3 | |
| Record name | 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 3-fluorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Addition: The double bond in the prop-2-en-1-one moiety can undergo addition reactions with reagents like hydrogen halides or halogens to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Applications in Scientific Research
1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has been studied for several applications across different scientific disciplines:
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex organic molecules.
- Substitution Reactions : The fluorine atom can facilitate nucleophilic substitution reactions, allowing for the introduction of other functional groups into the molecule.
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it a candidate for developing new antibacterial agents.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, suggesting a role in cancer therapeutics.
- Antioxidant Effects : Its structure may confer antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
Material Science
In material science, the compound's unique properties make it suitable for developing specialty chemicals and materials with specific functionalities. Its application in coatings and polymers is being explored due to its potential to enhance material performance.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various chalcone derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Research conducted on the anticancer effects of this compound revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays demonstrated that it effectively reduced cell viability in breast cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 3: Synthesis of Novel Derivatives
A synthetic chemistry study focused on modifying the structure of this compound to create novel derivatives with enhanced biological activity. The derivatives showed improved efficacy against tested pathogens compared to the parent compound.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt or MAPK pathways.
Comparison with Similar Compounds
Fluorophenyl Substituent Position
The position of fluorine on the phenyl ring significantly influences electronic and steric properties:
- 1-(4-Fluorophenyl) analog (CAS 66868-93-7, Mol.
- 1-(2-Fluorophenyl) analog (CAS 552298-97-2): The ortho-fluorine substituent introduces steric hindrance, which may reduce reactivity in nucleophilic additions compared to the 3-fluoro isomer .
- 1-(3,4-Difluorophenyl) derivatives : Compounds like (E)-1-(2,4-difluorophenyl)-3-arylprop-2-en-1-one show increased polarity and improved crystallinity due to enhanced intermolecular halogen bonding .
Bromophenyl and Chlorophenyl Analogs
- 1-(3-Chlorophenyl) derivatives : These exhibit similar electronic profiles to fluorophenyl analogs but with slightly reduced electronegativity, impacting charge-transfer interactions in supramolecular assemblies .
Structural and Mechanistic Comparisons
Molecular Mechanics and Elastic Properties
Studies on prop-2-en-1-one-based crystals using GULP simulations reveal:
- Bulk modulus (K) : Fluorinated derivatives (e.g., C12H8FO) exhibit K values ~8–12 GPa, lower than brominated analogs (C15H10BrFO, K ~14–18 GPa), indicating fluorine’s role in reducing lattice rigidity .
- Young’s modulus (E) : The 3-fluorophenyl group may confer intermediate stiffness (E ≈ 20–25 GPa) compared to 4-fluorophenyl (E ≈ 18–22 GPa) and brominated derivatives (E ≈ 25–30 GPa) .
Crystallographic Features
- Dihedral angles: In fluorophenyl chalcones, the angle between the enone plane and aryl ring ranges from 7.14° to 56.26°, with 3-fluoro substitution likely favoring intermediate angles (~30–40°) due to balanced steric and electronic effects .
- Hydrogen bonding : Methylsulfanyl groups participate in C–H···S interactions, as seen in 1-(2-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (C12H14OS2), stabilizing crystal packing .
Claisen-Schmidt Condensation
The target compound is synthesized via base-catalyzed condensation of 3-fluorobenzaldehyde with 3,3-bis(methylsulfanyl)acetone. This method parallels the synthesis of:
Reactivity with Nucleophiles
- Thiol-disulfide exchange : The bis(methylsulfanyl) group in 1-(3-fluorophenyl) derivatives can undergo thiol-disulfide exchange with dithiols, enabling polymerization or functionalization .
- Cycloadditions : The α,β-unsaturated ketone moiety participates in Diels-Alder reactions, similar to 1-(3-bromophenyl) analogs .
Fluorescence Probes
Compounds like 3,3-bis(methylsulfanyl)-1-(pyridin-2-yl)prop-2-en-1-one act as Cd²⁺ fluorescence probes, suggesting that the 3-fluorophenyl analog could exhibit metal-ion sensing capabilities modulated by fluorine’s electronegativity .
Data Tables
Table 1: Physical Properties of Selected Analogs
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Key Feature(s) |
|---|---|---|---|---|
| 1-(3-Fluorophenyl)-3,3-bis(MeS)prop-2-en-1-one | - | 268.34 (calc.) | Not reported | Balanced electronic/steric effects |
| 1-(4-Fluorophenyl) analog | 66868-93-7 | 260.31 | 142–143 | Para-fluorine enhances polarity |
| 1-(2-Fluorophenyl) analog | 552298-97-2 | 254.33 | Not reported | Ortho-fluorine increases steric hindrance |
| 1-(3-Bromophenyl) analog | EN300-747123 | 318.23 | 73–74 | Bromine improves polarizability |
Table 2: Mechanical Properties of Prop-2-en-1-one Derivatives
| Compound | Bulk Modulus (GPa) | Young’s Modulus (GPa) | Poisson’s Ratio |
|---|---|---|---|
| (E)-1-(4-Fluorophenyl)-3-phenyl analog | 8–12 | 18–22 | 0.28–0.32 |
| (E)-1-(3-Bromophenyl)-3-fluoro analog | 14–18 | 25–30 | 0.24–0.26 |
| 1-(Naphthalen-2-yl) analog | 10–14 | 20–25 | 0.30–0.34 |
Biological Activity
1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is a synthetic organic compound belonging to the chalcone class, characterized by its unique structure that includes a fluorophenyl group and two methylsulfanyl groups. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁FOS₂, with a molecular weight of approximately 232.33 g/mol. Its structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances its binding affinity to various biological receptors and enzymes, while the methylsulfanyl groups contribute to its overall reactivity. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness was particularly noted against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in the treatment of inflammatory diseases. This activity may be linked to its ability to modulate signaling pathways involved in inflammation.
Anticancer Properties
Research into the anticancer effects of this compound has yielded promising results. In vitro assays showed that it exhibits potent anti-proliferative activity against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be below 25 μM, indicating strong efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | Fluorine at para position | Antimicrobial and anticancer effects noted |
| 1-(3-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | Chlorine substitution | Reduced activity compared to fluorinated variants |
| 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | Bromine substitution | Variable biological effects depending on structure |
Case Studies and Research Findings
A significant study published in MDPI highlighted the synthesis and evaluation of various chalcone derivatives including this compound. The study confirmed its antimicrobial potency against standard pathogenic strains and demonstrated its anti-proliferative effects against multiple cancer cell lines using the MTT assay method .
Another research effort focused on elucidating the mechanism behind its anticancer properties through molecular docking studies which revealed potential interactions with key proteins involved in cell cycle regulation and apoptosis .
Q & A
Q. What are the established synthetic routes for 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via Claisen-Schmidt condensation between 3-fluorophenylacetone and bis(methylsulfanyl)methane under acidic or basic catalysis. For example, analogous methods for structurally similar enones (e.g., 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one) use ethanol as a solvent with catalytic HCl or NaOH, achieving yields of 60–80% depending on substituent electronic effects . Key factors include:
- Temperature : Optimal reaction temperatures range from 60–80°C to balance reaction rate and side-product formation.
- Catalyst choice : Acidic conditions (e.g., HCl) favor ketone activation, while basic conditions (e.g., NaOH) enhance enolate formation.
- Purification : Column chromatography with hexane/ethyl acetate (4:1) is commonly used to isolate the α,β-unsaturated ketone .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : The 3-fluorophenyl group shows distinct NMR signals at δ 7.2–7.8 ppm (aromatic protons) and NMR at δ -110 to -115 ppm. The bis(methylsulfanyl) groups exhibit signals at δ 2.4–2.6 ppm (S–CH) and signals at δ 15–18 ppm (S–CH) .
- X-ray crystallography : Analogous compounds (e.g., 3,3-bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one) crystallize in monoclinic systems with bond lengths of 1.35–1.40 Å for the enone C=C bond, confirming conjugation .
Q. What are the key physicochemical properties relevant to handling and storage?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic methylsulfanyl groups.
- Stability : Susceptible to oxidation under prolonged light exposure; store in amber vials at –20°C under inert gas .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl and bis(methylsulfanyl) groups influence reactivity in nucleophilic additions or cycloadditions?
- The 3-fluorophenyl group is electron-withdrawing, polarizing the enone system and enhancing electrophilicity at the β-carbon.
- Bis(methylsulfanyl) groups act as electron donors via sulfur lone pairs, stabilizing the enone through resonance. This duality enables regioselective reactions (e.g., Michael additions) with soft nucleophiles like thiols or amines . Computational studies (DFT) on similar compounds show a HOMO localized on the enone moiety, supporting electrophilic reactivity .
Q. What experimental strategies resolve contradictions in biological activity data for structurally related enones?
- Assay variability : Compare results across multiple cell lines (e.g., HEK-293 vs. HeLa) to differentiate compound-specific effects from assay artifacts.
- Metabolic stability : Use LC-MS to monitor degradation products in cell culture media, as methylsulfanyl groups may undergo oxidative metabolism .
- Structural analogs : Test derivatives (e.g., replacing fluorine with chlorine) to isolate the role of substituents in activity .
Q. How can computational chemistry predict the compound’s behavior in catalytic applications or supramolecular assemblies?
- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina, focusing on sulfur-π interactions with aromatic residues.
- Crystal packing analysis : Tools like Mercury (CCDC) predict intermolecular interactions (e.g., S···F contacts) that influence crystallinity .
Methodological Considerations
Q. What chromatographic techniques optimize purification of this compound from by-products like aldol adducts?
Q. How do substituent variations (e.g., replacing fluorine with methoxy) affect the compound’s electronic profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
